molecular formula C10H12ClNO3 B2691380 Methyl 4-hydroxyindoline-2-carboxylate hydrochloride CAS No. 2173997-14-1

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride

Cat. No.: B2691380
CAS No.: 2173997-14-1
M. Wt: 229.66
InChI Key: XVCIAHXZVNBTQR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its indoline core, which is a hydrogenated form of indole, and the presence of a methyl ester and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxyindoline-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-hydroxyindoline-2-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form Methyl 4-hydroxyindoline-2-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxoindoline-2-carboxylate derivatives.

    Reduction: Formation of 4-hydroxyindoline-2-methanol derivatives.

    Substitution: Formation of various substituted indoline derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and antimicrobial properties.

Uniqueness

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methyl ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCIAHXZVNBTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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